molecular formula C7H4ClFO2 B1586235 3-Chloro-5-fluorobenzoic acid CAS No. 25026-64-6

3-Chloro-5-fluorobenzoic acid

Cat. No.: B1586235
CAS No.: 25026-64-6
M. Wt: 174.55 g/mol
InChI Key: QFMRANWPGGSNHS-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C7H4ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is typically found as a white to yellow solid and is used in various chemical research and industrial applications .

Biochemical Analysis

Biochemical Properties

3-Chloro-5-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a protective reagent in chemical research, which suggests its involvement in stabilizing or modifying specific biomolecules during reactions . The exact nature of these interactions, including the specific enzymes and proteins involved, requires further detailed studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to alterations in gene expression, which in turn affects cellular metabolism and overall cell function . Detailed studies are needed to elucidate the specific pathways and mechanisms involved.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at room temperature in a sealed, dry environment

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects . Understanding the threshold effects and the specific dosage ranges that result in toxicity is crucial for its safe application in research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its degradation pathway involves the formation of 3-fluorocatechol and 2-fluoromuconate, which are further metabolized by specific bacterial strains . These pathways highlight the compound’s role in biochemical processes and its potential environmental impact.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluorobenzoic acid can be synthesized through several methods. One common approach involves the halogenation of benzoic acid derivatives. For instance, starting with 3-chlorobenzoic acid, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of this compound is coupled with an appropriate aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. The process typically includes the use of chlorinating and fluorinating agents in a controlled environment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding carboxylates or alcohols .

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-5-fluorobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its role as a protective reagent is crucial in chemical research, particularly in the synthesis of more complex molecules.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is utilized in the synthesis of several APIs, including:

  • Non-steroidal Anti-inflammatory Drugs (NSAIDs) : It is a precursor for the synthesis of drugs like Diclofenac, which is widely used for pain relief and anti-inflammatory purposes.
  • Antagonists for Metabotropic Glutamate Receptors : Research has demonstrated its use in developing mGluR5 antagonists, which are being explored for treating conditions such as Parkinson's disease and fragile X syndrome .

Agrochemical Applications

In the agrochemical sector, this compound is employed as a building block for synthesizing herbicides and pesticides. Its fluorinated structure enhances biological activity and selectivity towards target pests.

Pesticide Development

The compound acts as an intermediate in the synthesis of various herbicides that are designed to be environmentally friendly alternatives to traditional chlorinated compounds. Its use contributes to the development of agrochemicals that minimize ecological impact while maintaining efficacy .

Research Applications

This compound is also significant in research settings, particularly in chemical biology and material science.

Chemical Research

As a reagent, it facilitates various chemical reactions, including:

  • Synthesis of Fluorinated Compounds : The presence of fluorine in its structure allows for the development of novel fluorinated materials with unique properties.
  • Biochemical Studies : It is used in proteomics research to study protein interactions and functions .

Development of mGluR5 Antagonists

A study evaluated the pharmacokinetics of new compounds derived from this compound in animal models, demonstrating their potential as treatments for neurological disorders. The results indicated good exposure levels in plasma and brain tissues, supporting further clinical development .

Agrochemical Efficacy Trials

Field trials have shown that herbicides synthesized using this compound exhibit superior efficacy against specific weed species while being less harmful to non-target organisms compared to traditional herbicides. This highlights its role in sustainable agriculture practices .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluorobenzoic acid
  • 3-Bromo-5-fluorobenzoic acid
  • 3-Fluorobenzoic acid

Uniqueness

3-Chloro-5-fluorobenzoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This positioning can significantly influence its reactivity and the types of reactions it undergoes compared to other similar compounds. For instance, the presence of both electron-withdrawing groups (chlorine and fluorine) can make it more reactive in nucleophilic substitution reactions compared to compounds with only one halogen substituent .

Biological Activity

3-Chloro-5-fluorobenzoic acid (CAS No. 25026-64-6) is a compound with significant biological activity, primarily recognized for its role as a pharmaceutical intermediate and in various chemical research applications. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H4ClFO2
  • Molecular Weight : 174.55 g/mol
  • IUPAC Name : this compound
  • Solubility : Soluble in dimethyl sulfoxide (DMSO)

The compound features a benzoic acid structure with chlorine and fluorine substituents, which influence its biological properties.

1. Drug Metabolism and Pharmacokinetics

This compound has been characterized for its pharmacokinetic properties. It is noted for being a BBB permeant , indicating its ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) drug development. However, it is not a substrate for P-glycoprotein (P-gp), meaning it does not actively transport out of cells, which can enhance its CNS availability .

2. Enzyme Interaction

The compound does not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a lower potential for drug-drug interactions via metabolic pathways .

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit promising anticancer properties. For instance:

  • MDM2 Inhibition : Research has shown that derivatives of this compound can act as potent inhibitors of the murine double minute 2 (MDM2) protein, which is implicated in cancer progression by regulating p53 activity. This inhibition leads to increased apoptosis in cancer cells .

Neuropharmacological Effects

The ability of this compound to modulate glutamate receptors has been explored:

  • Metabotropic Glutamate Receptors (mGluRs) : It has been evaluated as a negative allosteric modulator of mGluR5, which plays a role in various neurological disorders. The compound demonstrated significant effects on calcium mobilization in cellular assays, indicating potential therapeutic applications in conditions like Parkinson's disease and anxiety disorders .

Case Study 1: MDM2 Inhibition

A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of spirooxindole derivatives related to this compound as MDM2 inhibitors. These compounds showed enhanced binding affinity and selectivity towards MDM2 over other proteins, leading to promising results in preclinical models of cancer .

Case Study 2: Neuropharmacological Evaluation

In another study focusing on mGluR5 antagonism, compounds derived from this compound were tested on HEK293A cells expressing rat mGluR5. The results indicated that these compounds effectively reduced glutamate-induced calcium mobilization, supporting their potential use in treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeDescriptionReference
BBB PermeabilityYes
P-gp SubstrateNo
CYP InhibitionNone
AnticancerPotent MDM2 inhibitor
NeuropharmacologyNegative allosteric modulator of mGluR5

Properties

IUPAC Name

3-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMRANWPGGSNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370530
Record name 3-Chloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25026-64-6
Record name 3-Chloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-5-FLUOROBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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